(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a difluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions including maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone interacts with its target by binding to the colchicine binding site of the tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound this compound affects the tubulin polymerization pathway. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules . This disruption affects various downstream processes that rely on microtubules, including intracellular transport and cell division. In particular, it can lead to cell cycle arrest, preventing cells from dividing and leading to apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties , suggesting that they may be well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The result of the action of the compound this compound is the induction of apoptosis in cells, particularly in rapidly dividing cells such as cancer cells . By inhibiting tubulin polymerization and disrupting microtubule formation, it causes cell cycle arrest. This prevents cells from dividing and leads to programmed cell death or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring can be functionalized with a piperidine moiety through nucleophilic substitution reactions.
Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzoyl chloride, which reacts with the piperidine-triazole intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the triazole or carbonyl groups.
Substitution: Halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug discovery.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes or receptors could make it useful in treating diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied as enzyme inhibitors.
Difluorophenyl derivatives: Compounds with difluorophenyl groups are known for their stability and biological activity.
Uniqueness
The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone lies in its combination of a triazole ring, a piperidine ring, and a difluorophenyl group. This combination provides a versatile scaffold for drug development and other applications, offering a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSFEIXDZCXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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